molecular formula C8H14ClF3O3S B13615835 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride

5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride

Cat. No.: B13615835
M. Wt: 282.71 g/mol
InChI Key: RFDOVBZKKSCXRS-UHFFFAOYSA-N
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Description

5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H14ClF3O3S and a molecular weight of 282.71 g/mol . It is known for its unique structure, which includes a trifluoropropyl group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C8H14ClF3O3S

Molecular Weight

282.71 g/mol

IUPAC Name

5-(1,1,1-trifluoropropan-2-yloxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C8H14ClF3O3S/c1-7(8(10,11)12)15-5-3-2-4-6-16(9,13)14/h7H,2-6H2,1H3

InChI Key

RFDOVBZKKSCXRS-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OCCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-hydroxypentane-1-sulfonyl chloride with 1,1,1-trifluoropropan-2-ol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Mechanism of Action

The mechanism of action of 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The trifluoropropyl group can influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Similar compounds to 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride include:

The uniqueness of this compound lies in its specific carbon chain length and the presence of both trifluoropropyl and sulfonyl chloride groups, which provide distinct reactivity and applications in various fields .

Biological Activity

5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique trifluoropropyl ether moiety. Its distinctive chemical structure suggests potential applications in various biological contexts, particularly in drug development and as a synthetic intermediate. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₄ClF₃O₂S. The presence of the trifluoropropyl group enhances its lipophilicity and metabolic stability, which are critical factors in pharmacological activity.

PropertyValue
Molecular Weight238.72 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents
Hazard ClassificationCorrosive

Mechanisms of Biological Activity

The biological activity of sulfonyl chlorides is often attributed to their ability to form covalent bonds with nucleophilic sites on biological macromolecules such as proteins and nucleic acids. This can lead to various outcomes, including enzyme inhibition and modulation of signaling pathways.

Enzyme Inhibition

Sulfonyl chlorides have been shown to act as inhibitors for various enzymes. For instance, they can irreversibly inhibit serine proteases by modifying the active site serine residue. This mechanism is critical in developing therapeutic agents targeting proteolytic pathways involved in diseases such as cancer and inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting steroid sulfatase (STS), an enzyme involved in estrogen biosynthesis. Inhibition of STS can reduce estrogen levels in estrogen-dependent cancers.

Case Study:
A study evaluated a series of sulfonamide derivatives for their STS inhibitory activity. Compounds with similar structural motifs demonstrated significant inhibition with IC₅₀ values ranging from 0.02 to 0.11 nM, indicating potent activity against STS .

Toxicological Profile

While the therapeutic potential is promising, the toxicity profile of sulfonyl chlorides must be carefully assessed. The compound may exhibit cytotoxic effects on normal cells; therefore, studies focusing on selectivity towards cancer cells over normal tissues are essential.

Toxicity Data:
In general, sulfonyl chlorides are classified as corrosive and may cause skin burns or eye damage upon exposure . Safety assessments should include evaluations of acute toxicity and long-term effects on cellular viability.

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